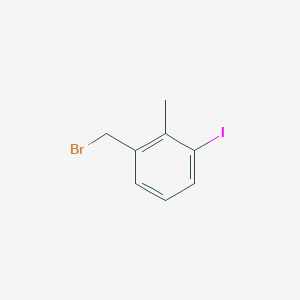

3-Iodo-2-methylbenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHHOWTZWYQECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 3 Iodo 2 Methylbenzyl Bromide

The compound 3-Iodo-2-methylbenzyl bromide is a white to off-white or faint cream-colored crystalline solid. cymitquimica.com It possesses the following key physicochemical properties:

| Property | Value |

| Molecular Formula | C₈H₈BrI cymitquimica.com |

| Molecular Weight | 310.96 g/mol cymitquimica.com |

| CAS Number | 950577-16-9 fluorochem.co.uk |

| Canonical SMILES | Cc1c(I)cccc1CBr fluorochem.co.uk |

| InChI | InChI=1S/C8H8BrI/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 uni.lu |

| InChIKey | AZHHOWTZWYQECP-UHFFFAOYSA-N uni.lu |

| Alternative Name | 1-(bromomethyl)-3-iodo-2-methylbenzene uni.lu |

Mechanistic Investigations of Reactions Involving 3 Iodo 2 Methylbenzyl Bromide

Nucleophilic Substitution Pathways at the Benzylic Position

Nucleophilic substitution reactions of benzylic halides, such as 3-iodo-2-methylbenzyl bromide, can proceed through either an S(_N)1 or S(_N)2 mechanism. ucalgary.cakhanacademy.orgquora.com The preferred pathway is dictated by a combination of factors including the structure of the electrophile, the strength of the nucleophile, and the polarity of the solvent. libretexts.orglibretexts.orglibretexts.org

The competition between S(_N)1 and S(_N)2 pathways for this compound is nuanced due to the specific substitution pattern on the aromatic ring.

S(_N)1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. pearson.commasterorganicchemistry.com The stability of this carbocation is the primary determinant of the reaction rate. ncert.nic.in Benzylic carbocations are inherently stabilized by resonance, where the positive charge is delocalized into the system of the benzene (B151609) ring. ucalgary.caquora.comquora.com The substituents on the ring further modulate this stability.

Electronic Effects: The methyl group at the ortho position is an electron-donating group (EDG) through induction and hyperconjugation. EDGs stabilize the adjacent benzylic carbocation. youtube.com Conversely, the iodo group at the meta position is an electron-withdrawing group (EWG) primarily through its inductive effect (-I), which destabilizes the carbocation. wikipedia.org However, the positive charge in a benzylic carbocation is delocalized to the ortho and para positions, not the meta position. ucalgary.ca Therefore, the destabilizing inductive effect of the meta-iodo group is less pronounced than if it were at the ortho or para position.

Steric Effects: The ortho-methyl group introduces steric hindrance around the benzylic carbon. This steric crowding can disfavor the formation of the trigonal bipyramidal transition state required for an S(_N)2 reaction, thereby promoting the S(_N)1 pathway. youtube.com

S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The rate of an S(_N)2 reaction is highly sensitive to steric hindrance. ncert.nic.in

Electronic Effects: Electron-withdrawing groups can sometimes accelerate S(_N)2 reactions if the nucleophile is negatively charged, by stabilizing the charge buildup in the transition state. wikipedia.org However, for neutral nucleophiles, EWGs can slow the reaction. wikipedia.org

Steric Effects: The 2-methyl group significantly hinders the backside attack required for an S(_N)2 mechanism. This steric impediment is a major factor favoring the S(_N)1 pathway for this specific compound. ncert.nic.inyoutube.com

Given that this compound is a primary benzylic halide, an S(_N)2 reaction would typically be expected. ucalgary.ca However, the ortho-methyl group provides substantial steric hindrance, and the benzylic position offers resonance stabilization for a potential carbocation. This suggests a strong competition between the two pathways, with the S(_N)1 mechanism being unusually viable for a primary halide. pearson.comquora.com

The choice of solvent and the nature of the nucleophile are critical in directing the reaction towards either an S(_N)1 or S(_N)2 pathway. libretexts.orglibretexts.org

Solvent Polarity:

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds and have high dielectric constants. They are effective at solvating both the leaving group anion and the carbocation intermediate, thereby stabilizing the transition state of the S(_N)1 reaction and increasing its rate. libretexts.orgcsbsju.edu These solvents can also solvate the nucleophile, making it less reactive and thus disfavoring the S(_N)2 pathway. masterorganicchemistry.com

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have dipole moments but cannot act as hydrogen bond donors. They are less effective at solvating the carbocation intermediate but can enhance the reactivity of anionic nucleophiles by not solvating them as strongly as protic solvents. libretexts.orgmasterorganicchemistry.com This environment generally favors S(_N)2 reactions. libretexts.org

Nucleophile Strength:

Strong Nucleophiles (e.g., , ): A high concentration of a strong nucleophile will favor the bimolecular S(_N)2 reaction, as the rate of this pathway is dependent on the nucleophile concentration. libretexts.orglibretexts.org

Weak Nucleophiles (e.g., H(_2)O, ROH): Weak or neutral nucleophiles are less likely to attack the electrophilic carbon in a concerted manner. They favor the S(_N)1 mechanism, where they wait for the formation of the carbocation intermediate before attacking. libretexts.orglibretexts.org Reactions with weak nucleophiles that also serve as the solvent are termed solvolysis reactions. libretexts.org

The following table illustrates the expected major pathway for this compound under different conditions:

| Solvent Type | Nucleophile | Predominant Mechanism |

|---|---|---|

| Polar Protic (e.g., Ethanol) | Weak (e.g., Ethanol) | SN1 |

| Polar Protic (e.g., Ethanol) | Strong (e.g., NaOEt) | Competition between SN1 and SN2 |

| Polar Aprotic (e.g., Acetone) | Strong (e.g., NaI) | SN2 |

| Polar Aprotic (e.g., Acetone) | Weak (e.g., CH3COOH) | Slow reaction, likely SN1 character if forced |

Carbocation intermediates, such as the one formed from this compound in an S(_N)1 reaction, are susceptible to rearrangement to form a more stable carbocation. libretexts.orgmasterorganicchemistry.com However, benzylic carbocations are already significantly stabilized by resonance. reddit.com A 1,2-hydride or 1,2-alkyl shift would typically lead to a carbocation that is no longer benzylic, and thus loses this substantial resonance stabilization. For this reason, rearrangement of the 3-iodo-2-methylbenzyl carbocation is generally not a significant pathway. ucalgary.ca

Byproduct formation in these reactions can occur through elimination pathways (E1 or E2), but these are generally disfavored for primary benzylic halides as they would involve the formation of a highly unstable exocyclic double bond. ucalgary.ca Other potential byproducts could arise from reactions with impurities or, in some cases, from further reactions of the desired product.

Radical Reaction Mechanisms

This compound can be formed via the radical bromination of 3-iodo-2-methyltoluene. The mechanisms of these radical reactions involve benzylic radical intermediates.

A benzylic radical is an intermediate where an unpaired electron resides on the carbon atom adjacent to a benzene ring. fiveable.melibretexts.org This radical is significantly stabilized through resonance, as the unpaired electron can be delocalized into the aromatic system. masterorganicchemistry.comchempedia.info This stabilization lowers the bond dissociation energy of benzylic C-H bonds, making them susceptible to abstraction by radicals. masterorganicchemistry.comchemistrysteps.com

For the 3-iodo-2-methylbenzyl radical, the unpaired electron is delocalized onto the ortho and para positions of the ring. The substituents on the ring influence the stability of this radical. The electron-donating methyl group at the ortho position can further stabilize the radical through hyperconjugation and its inductive effect. The electron-withdrawing iodo group at the meta position has a less direct impact on the stability of the radical, as the unpaired electron density is not delocalized to the meta position. chempedia.info

The bromination of 3-iodo-2-methyltoluene to form this compound typically proceeds via a radical chain mechanism, often initiated by light or heat, and using a reagent like N-bromosuccinimide (NBS) to maintain a low concentration of bromine. libretexts.orglibretexts.org The mechanism consists of three main stages: initiation, propagation, and termination. numberanalytics.comlumenlearning.com

Initiation: The reaction begins with the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•). libretexts.orgnumberanalytics.com

Propagation: This is a two-step cycle that forms the product and regenerates the bromine radical.

A bromine radical abstracts a hydrogen atom from the benzylic position of 3-iodo-2-methyltoluene, forming the resonance-stabilized 3-iodo-2-methylbenzyl radical and hydrogen bromide (HBr). chemistrysteps.comnumberanalytics.com

The benzylic radical then reacts with a molecule of bromine (Br(_2)) to form the product, this compound, and a new bromine radical, which can continue the chain. chemistrysteps.comnumberanalytics.com

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule. libretexts.orglumenlearning.com This can occur in several ways, such as the combination of two bromine radicals, a bromine radical with a benzylic radical, or two benzylic radicals.

The following table outlines the key steps in the radical bromination of 3-iodo-2-methyltoluene.

| Reaction Step | Description | Example Reaction |

|---|---|---|

| Initiation | Formation of initial radical species. | ( Br_2 \rightarrow 2 Br\cdot ) |

| Propagation Step 1 | Abstraction of benzylic hydrogen. | ( C_8H_8I + Br\cdot \rightarrow C_8H_7I\cdot + HBr ) |

| Propagation Step 2 | Formation of product and regeneration of bromine radical. | ( C_8H_7I\cdot + Br_2 \rightarrow C_8H_7IBr + Br\cdot ) |

| Termination | Combination of two radicals. | ( 2 Br\cdot \rightarrow Br_2 ) |

Electrophilic Aromatic Substitution: Implications for Potential Side Reactions on the Iodo- and Methyl-Substituted Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. ontosight.aimsu.edu The substitution pattern on the aromatic ring is dictated by the directing effects of the existing substituents—the iodine atom and the methyl group. Understanding these effects is crucial for predicting the regioselectivity of desired reactions and anticipating potential side reactions.

The methyl group (-CH₃) is an activating, ortho, para-directing group. uci.edu It donates electron density to the benzene ring through an inductive effect, stabilizing the positively charged intermediate (the arenium ion or Wheland intermediate) formed during electrophilic attack. libretexts.orglumenlearning.com This stabilization is most effective when the attack occurs at the positions ortho or para to the methyl group.

Conversely, the iodine atom is a deactivating, yet ortho, para-directing substituent. uci.edu Its deactivating nature stems from its electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows down the rate of electrophilic attack compared to benzene. uci.edu However, the iodine atom possesses lone pairs of electrons that can be donated through resonance, stabilizing the arenium ion when the electrophile attacks at the ortho or para positions. This resonance effect, although weaker than the inductive effect, is what directs incoming electrophiles to these positions.

In this compound, the interplay of these two substituents governs the outcome of electrophilic substitution. The positions on the aromatic ring are influenced as follows:

Position 2: Substituted with a methyl group.

Position 3: Substituted with an iodine atom.

Position 4: para to the methyl group and meta to the iodine.

Position 5: meta to both the methyl and iodo groups.

Position 6: ortho to the methyl group and ortho to the iodine.

Given that both the methyl and iodo groups are ortho, para-directors, their directing effects are additive at position 6 and competitive at position 4. The activating nature of the methyl group, contrasted with the deactivating nature of the iodine, suggests that the methyl group's influence will be more pronounced. Therefore, electrophilic attack is most likely to occur at the positions activated by the methyl group, namely positions 4 and 6.

However, the potential for side reactions exists, particularly under harsh reaction conditions. For instance, Friedel-Crafts alkylation and acylation reactions are common electrophilic aromatic substitutions. msu.edu While these reactions can be directed by the existing substituents, they are not without complications. Polyalkylation can occur, and rearrangements of the alkylating agent are possible. uci.edu Furthermore, strongly deactivating groups can inhibit Friedel-Crafts reactions altogether. uci.edu

Another consideration is the reactivity of the benzylic bromide. The C-Br bond at the benzylic position is susceptible to nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. youtube.com While these are not electrophilic aromatic substitutions, the conditions for some EAS reactions (e.g., presence of Lewis acids) could potentially promote side reactions involving the benzylic bromide.

| Position on Phenyl Ring | Influence of Methyl Group | Influence of Iodo Group | Predicted Reactivity in EAS |

| 4 | para (activating) | meta (deactivating) | Favorable |

| 5 | meta (deactivating) | meta (deactivating) | Unfavorable |

| 6 | ortho (activating) | ortho (deactivating) | Most Favorable |

Participation of Hypervalent Iodine Species in Reaction Manifolds

Hypervalent iodine compounds, which possess an iodine atom in a formal oxidation state higher than +1, have emerged as versatile reagents in organic synthesis due to their low toxicity and mild reactivity. frontiersin.org They can act as powerful oxidants and electrophiles, facilitating a wide range of transformations. nih.govnih.gov

Conceptually, the iodine atom in this compound could be oxidized to a hypervalent iodine(III) species. These species are known to participate in oxidative coupling reactions, often in conjunction with transition metal catalysts like palladium or copper. nih.govfrontiersin.org

Hypervalent iodine(III) reagents, such as diaryliodonium salts, can serve as arylating agents in cross-coupling reactions. nih.govnih.gov In a hypothetical scenario, if this compound were converted to a diaryliodonium salt, it could then react with a nucleophile in the presence of a catalyst. The mechanism would likely involve the oxidative addition of the iodonium (B1229267) salt to a low-valent metal center (e.g., Pd(0)), followed by reductive elimination to form the new carbon-carbon or carbon-heteroatom bond. nih.gov

Furthermore, hypervalent iodine reagents can act as oxidants in transition metal-catalyzed C-H activation reactions. nih.gov For example, a palladium(II) catalyst could activate a C-H bond of a reaction partner, and the hypervalent iodine(III) species would then oxidize the palladium center to Pd(IV), facilitating the subsequent bond-forming reductive elimination. nih.govbohrium.com

The following table outlines some common hypervalent iodine(III) reagents and their roles in oxidative coupling reactions.

| Iodine(III) Reagent | Typical Application | Role |

| Phenyliodine diacetate (PhI(OAc)₂) | Oxidation in C-H functionalization | Oxidant |

| Diaryliodonium salts ([Ar₂I]⁺X⁻) | Arylation of nucleophiles | Arylating agent |

| (Diacetoxyiodo)benzene | α-functionalization of ketones | Electrophilic source of acetate |

The bromine atom of the benzyl (B1604629) bromide moiety can be abstracted by a Lewis acid. This process generates a benzylic carbocation, a highly reactive intermediate that can then undergo further reactions. Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are commonly employed for this purpose. nih.govbeilstein-journals.org

The formation of the benzylic carbocation opens up pathways for Friedel-Crafts-type reactions, where the carbocation acts as an electrophile and attacks another aromatic ring. In the context of this compound, intramolecular cyclization could occur if a suitable nucleophilic position is available on the same molecule, or intermolecular reactions could take place with other substrates.

Furthermore, the concept of catalytic activation using iodine compounds is plausible. For instance, a catalytic amount of an iodide salt can accelerate nucleophilic substitution reactions at the benzylic position. stackexchange.com The iodide ion, being a better nucleophile than bromide, can displace the bromide to form a benzyl iodide intermediate. The iodide is also an excellent leaving group, which is then readily displaced by the final nucleophile, regenerating the iodide catalyst. stackexchange.com This process is known as nucleophilic catalysis.

Molecular iodine itself can also act as a catalyst in certain reactions, such as the benzylation of indoles with benzylic alcohols. acs.org The proposed mechanism involves the activation of the alcohol through the formation of a halogen bond between the alcohol's oxygen and the iodine molecule. acs.org A similar activation of the benzylic bromide in this compound by a halogen bond donor is a conceptual possibility.

| Activating Agent | Mechanism of Activation | Generated Intermediate | Potential Subsequent Reaction |

| Lewis Acid (e.g., AlCl₃) | Halide abstraction | Benzylic carbocation | Friedel-Crafts alkylation |

| Catalytic Iodide (e.g., LiI) | Nucleophilic catalysis | Benzyl iodide | Nucleophilic substitution |

| Molecular Iodine (I₂) | Halogen bond formation | Activated benzyl bromide | Electrophilic attack |

Derivatization and Synthetic Transformations Utilizing 3 Iodo 2 Methylbenzyl Bromide

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. 3-Iodo-2-methylbenzyl bromide serves as a key substrate in several powerful C-C bond-forming methodologies, leveraging either the reactivity of the benzylic bromide or the aryl iodide.

Palladium-catalyzed cross-coupling reactions represent a revolutionary tool for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms. The aryl iodide moiety of this compound is an excellent substrate for these transformations due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst. This allows for the selective formation of a new bond at the aryl ring while leaving the benzylic bromide available for subsequent transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comuwindsor.ca

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, valued for its operational simplicity, mild reaction conditions, and the commercial availability and stability of its organoboron reagents. nih.gov This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

For this compound, the aryl iodide can be selectively coupled with various arylboronic acids to construct substituted biphenyl (B1667301) structures. acs.org The reaction is tolerant of many functional groups, and the benzylic bromide on the starting material typically remains intact under the standard reaction conditions, allowing for further derivatization. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov For instance, palladium catalysts with phosphine (B1218219) ligands are commonly employed, and bases like potassium carbonate or potassium phosphate (B84403) are used to facilitate the transmetalation step. nih.govrsc.org

Table 1: Illustrative Suzuki-Miyaura Coupling of an Aryl Iodide This table presents a representative example of a Suzuki-Miyaura reaction, demonstrating the coupling of an aryl iodide with an arylboronic acid to form a biphenyl derivative. The conditions are based on typical procedures for this type of transformation.

| Entry | Aryl Iodide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Methyl-3-(bromomethyl)biphenyl | High |

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. organic-chemistry.org It is a powerful method known for its high reactivity and functional group tolerance. acs.org The organozinc reagents are typically prepared from the corresponding organic halide or organolithium compound and a zinc salt, such as zinc chloride. acs.org

In the context of this compound, the aryl iodide can react with various organozinc compounds (alkyl, vinyl, or arylzinc reagents) to form a diverse array of functionalized products. acs.org For example, coupling with an arylzinc reagent would yield a biphenyl derivative, while coupling with an alkylzinc reagent would introduce an alkyl substituent at the 3-position of the toluene ring. The reaction is highly chemoselective for the C(sp²)-I bond over the C(sp³)-Br bond. uantwerpen.be The choice of catalyst, often a palladium complex with a phosphine ligand, is critical for efficient coupling. organic-chemistry.orgacs.org

Table 2: Representative Negishi Cross-Coupling Reaction This table illustrates a typical Negishi coupling, where an aryl iodide is reacted with an organozinc reagent. The conditions reflect common practices for achieving high yields in such transformations.

| Entry | Aryl Iodide | Coupling Partner | Catalyst | Solvent | Product | Yield |

| 1 | This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Methyl-3-(bromomethyl)biphenyl | High |

The Kumada cross-coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the organometallic nucleophile. researchgate.net It is typically catalyzed by nickel or palladium complexes. rsc.orgnih.gov While highly effective, the high reactivity of Grignard reagents can limit the functional group compatibility compared to Suzuki or Negishi couplings. mdpi.com

For this compound, the aryl iodide can undergo Kumada coupling with various Grignard reagents. Reaction with an aryl Grignard reagent, such as phenylmagnesium bromide, would produce the corresponding biphenyl derivative. rsc.org Due to the high reactivity of Grignard reagents, they could potentially also react with the benzylic bromide moiety. Therefore, careful control of reaction conditions, such as temperature and the choice of catalyst, is essential to favor the desired cross-coupling at the aryl iodide position. Nickel catalysts are often preferred for their high reactivity in these couplings. nih.gov

Table 3: Example of a Kumada Cross-Coupling Reaction This table provides an example of a Kumada coupling reaction, highlighting the use of a Grignard reagent to form a C-C bond with an aryl halide. The conditions are representative of this classic cross-coupling method.

| Entry | Aryl Halide | Coupling Partner | Catalyst | Solvent | Product | Yield |

| 1 | This compound | Phenylmagnesium bromide | Ni(dppp)Cl₂ | THF/Ether | 2-Methyl-3-(bromomethyl)biphenyl | Good to High |

The benzylic bromide portion of this compound is an excellent electrophile for Sₙ2 reactions with a variety of carbon nucleophiles. weebly.comkashanu.ac.ir This reactivity allows for the introduction of the 3-iodo-2-methylbenzyl group onto a wide range of molecular scaffolds.

Common carbon nucleophiles used in these alkylation reactions include enolates derived from ketones, esters, and other carbonyl compounds. For example, deprotonation of a ketone with a strong base like lithium diisopropylamide (LDA) generates a reactive enolate, which can then attack the benzylic carbon of this compound, displacing the bromide and forming a new carbon-carbon bond.

Grignard reagents can also act as carbon nucleophiles, although their high basicity and reactivity can sometimes lead to side reactions. The reaction of this compound with a Grignard reagent like ethylmagnesium bromide would result in the formation of 1-(3-iodo-2-methylphenyl)propane. In this case, the reaction occurs at the benzylic bromide site, in contrast to the Kumada coupling where the Grignard reagent couples at the aryl halide site under transition metal catalysis.

The benzylic bromide of this compound is also a key reactant in the Arbuzov reaction and related processes for the synthesis of organophosphorus compounds. Specifically, it can be used to synthesize analogs of diethyl (2-methylbenzyl)phosphonate. tcichemicals.com

In a typical Arbuzov reaction, this compound would be treated with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via nucleophilic attack of the phosphorus atom on the benzylic carbon, displacing the bromide to form a phosphonium (B103445) salt intermediate. This intermediate then undergoes a dealkylation step, typically through attack by the bromide ion on one of the ethyl groups of the phosphite, to yield the final product, Diethyl (3-iodo-2-methylbenzyl)phosphonate, and a volatile alkyl halide (ethyl bromide). These phosphonate (B1237965) products are valuable intermediates in their own right, for example, as reagents in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes. tcichemicals.com A patent describes a similar process for preparing himbacine analogs, where a benzyl (B1604629) halide is displaced by a triorgano-phosphite. wipo.int

Palladium-Catalyzed Cross-Coupling Reactions

Carbon-Heteroatom Bond Forming Reactions

The presence of the benzylic bromide in this compound facilitates the formation of bonds between carbon and various heteroatoms through nucleophilic substitution reactions.

Synthesis of Substituted Benzyl Thioethers via Thiolate Generation and Alkylation

The synthesis of benzyl thioethers is a significant transformation, and the reaction of benzyl halides with a sulfur source is a primary method for their preparation. nih.gov A convenient one-pot synthesis involves the reaction of a benzyl halide with thiourea (B124793) to form an isothiuronium (B1672626) salt. This salt is then hydrolyzed under basic conditions to generate a thiolate in situ. The resulting thiolate can then react with another benzyl halide to produce an unsymmetrical benzyl thioether, or it can be alkylated to form various other thioethers. arkat-usa.org This method avoids the need to handle malodorous thiols directly. arkat-usa.org

The general procedure involves refluxing the benzyl halide with thiourea in an alcohol solvent, followed by the addition of a strong base like sodium hydroxide (B78521) to generate the thiolate. Subsequent addition of an alkylating agent leads to the desired thioether. arkat-usa.org This approach is applicable to a range of substituted benzyl halides. arkat-usa.orgresearchgate.net While direct examples using this compound are not extensively documented, its structure as a primary benzyl bromide suggests it would be a highly suitable substrate for this type of reaction.

Table 1: Representative Conditions for Benzyl Thioether Synthesis from Benzyl Halides

| Benzyl Halide (Starting Material 1) | Alkylating Agent (Starting Material 2) | Reagents & Conditions | Product | Yield (%) | Reference |

| Benzyl bromide | Benzyl bromide | 1) Thiourea, MeOH, reflux; 2) NaOH, reflux | Dibenzyl sulfide | N/A | arkat-usa.org |

| 3-Chlorobenzyl bromide | 4-Methoxybenzyl bromide | 1) Thiourea, MeOH, reflux; 2) NaOH, reflux; 3) Add 4-methoxybenzyl bromide | 3-Chlorobenzyl 4-methoxybenzyl sulfide | 86 | arkat-usa.org |

| 3-Methylbenzyl chloride | 2-Chlorobenzyl bromide | 1) Thiourea, MeOH, reflux; 2) NaOH, reflux; 3) Add 2-chlorobenzyl bromide | 3-Methylbenzyl 2-chlorobenzyl sulfide | 89 | arkat-usa.org |

| Benzyl halide | Potassium thioacetate, Aryl bromide | Pd catalyst | Benzyl aryl thioether | Good to Excellent | researchgate.net |

This table presents data for analogous reactions to illustrate the general synthetic route.

Formation of Benzyl Ethers through Williamson Ether Synthesis and Catalytic Approaches

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.com Given that this compound is a primary benzylic halide, it is an excellent candidate for this reaction. The reaction is typically performed by first deprotonating an alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide nucleophile, which then displaces the bromide from the benzyl carbon. libretexts.orgorganic-chemistry.org

The efficiency of the Williamson ether synthesis is highest for primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.comlibretexts.org The reaction can be used to synthesize a wide array of symmetrical and unsymmetrical ethers. science.gov For substrates that are sensitive to strongly basic conditions, milder alternatives using silver(I) oxide (Ag₂O) as a reagent can be employed. libretexts.orgorganic-chemistry.org

Table 2: General Approaches for Benzyl Ether Synthesis

| Alkyl Halide | Alcohol/Alkoxide Source | Reagents & Conditions | Product Type | Key Features | Reference |

| Primary Alkyl Halide | Alcohol + Strong Base (e.g., NaH) | SN2 conditions | Alkyl Ether | Classic, high-yielding for 1° halides. | masterorganicchemistry.comlibretexts.org |

| Benzyl Bromide | Alcohol | Ag₂O | Benzyl Ether | Milder conditions, useful for sensitive substrates. | organic-chemistry.org |

| Carbonyl Compound | Alcohol + Triethylsilane | Iron(III) chloride (catalyst) | Alkyl Ether | Reductive etherification under mild conditions. | organic-chemistry.org |

This table outlines general methodologies applicable to this compound.

Amination Reactions (Conceptual, derived from aryl halide aminations)

This compound possesses two distinct sites for amination: the benzylic bromide and the aryl iodide.

Amination at the Benzylic Position: The benzylic bromide can readily undergo SN2 reaction with primary or secondary amines to form the corresponding substituted benzylamines. This is a standard nucleophilic substitution reaction.

Amination at the Aryl Position: The aryl iodide is a prime substrate for transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. libretexts.orgresearchgate.netorganic-chemistry.org This powerful reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. researchgate.net The choice of ligand on the palladium catalyst is crucial and is often tailored to the specific amine and aryl halide substrates. libretexts.orgacs.org A variety of bases, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), are used to facilitate the reaction. libretexts.org Conceptually, this compound could be selectively aminated at the aryl position under Buchwald-Hartwig conditions, leaving the benzylic bromide available for subsequent transformations, or a di-amination could be envisioned under forcing conditions.

Functional Group Interconversions and Strategic Derivatization

The two halide centers on this compound allow for a wide range of strategic functional group manipulations.

Conversion of Benzylic Halide to Alcohols, Aldehydes, and Carboxylic Acids (Conceptual)

The benzylic bromide is a versatile precursor to several oxygenated functional groups.

Synthesis of Alcohols: A straightforward SN2 reaction with sodium hydroxide can convert the benzylic bromide into the corresponding primary alcohol, (3-iodo-2-methyl)phenyl)methanol. libretexts.orglibretexts.org

Synthesis of Aldehydes: The primary alcohol obtained from hydrolysis can be oxidized to 3-iodo-2-methylbenzaldehyde (B2819581) using a variety of mild oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin oxidation are commonly employed. organic-chemistry.org Direct oxidation of the benzyl bromide to the aldehyde is also possible using methods like the Kornblum oxidation (using DMSO) or the Sommelet reaction.

Synthesis of Carboxylic Acids: Vigorous oxidation of the benzylic position can yield 3-iodo-2-methylbenzoic acid. Hot potassium permanganate (B83412) (KMnO₄) is a classic reagent for this transformation, capable of oxidizing any alkyl chain attached to a benzene (B151609) ring as long as it has at least one benzylic hydrogen. masterorganicchemistry.com Alternatively, oxidation of the intermediate alcohol or aldehyde with a strong oxidant like chromic acid or potassium permanganate will also yield the carboxylic acid. libretexts.orglibretexts.org

Transformation of the Aryl Iodide Moiety (e.g., to other halogens, pseudohalides, or carbon substituents)

The aryl iodide functionality is exceptionally useful for introducing a variety of substituents onto the aromatic ring, primarily through palladium-catalyzed cross-coupling reactions.

Halogen and Pseudohalide Exchange: While less common than cross-coupling, the iodide can potentially be exchanged for other halogens or pseudohalides (like cyanide) under specific, often metal-catalyzed, conditions. Aromatic Finkelstein reactions for iodination are known, suggesting the reverse might be possible under the right equilibrium conditions. acs.org

Carbon-Carbon Bond Formation: The aryl iodide is an ideal substrate for numerous C-C bond-forming reactions:

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form an internal alkyne. psu.eduorganic-chemistry.org Aryl iodides are generally more reactive than the corresponding bromides in this process. psu.edu

Suzuki Coupling: This versatile reaction pairs the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. libretexts.orgscielo.br This is one of the most widely used cross-coupling reactions.

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene.

Stille Coupling: This involves the reaction with an organostannane reagent.

These coupling reactions offer a powerful platform for elaborating the structure of this compound, creating complex molecules with diverse functionalities. The higher reactivity of the aryl iodide compared to aryl bromides or chlorides often allows for milder reaction conditions. libretexts.orgnih.gov

Utility as a Molecular Building Block in Complex Chemical Synthesis

This compound is a versatile bifunctional organic compound that serves as a valuable building block in the intricate field of chemical synthesis. Its structure, featuring a reactive benzylic bromide and an iodine-substituted aromatic ring, allows for a diverse range of chemical transformations. The presence of both a good leaving group (bromide) and a site for cross-coupling reactions (iodide) on the same molecule opens up numerous possibilities for the construction of complex molecular architectures. This dual reactivity makes it a strategic precursor for advanced organic intermediates and for incorporation into a variety of chemical scaffolds.

The utility of this compound as a precursor for advanced organic intermediates stems from the distinct reactivity of its functional groups. The benzylic bromide is highly susceptible to nucleophilic substitution, enabling the introduction of a wide array of functionalities. This reactivity is a cornerstone of its application in building more complex molecules.

Thioethers, for example, are crucial intermediates in medicinal and organic chemistry. arkat-usa.org The general synthesis of thioethers often involves the reaction of a thiol with a halide in the presence of a base. arkat-usa.org Following this principle, this compound can react with various thiols to furnish 3-iodo-2-methylbenzyl thioethers. These products retain the iodo-substituent, which can then be used in subsequent transformations like Suzuki, Heck, or Sonogashira cross-coupling reactions, thereby expanding the molecular complexity. A general scheme for such a transformation is the reaction of a benzyl halide with thiourea, followed by hydrolysis and reaction with a second halide to produce unsymmetrical thioethers. arkat-usa.org

Furthermore, the core structure of this compound is related to intermediates used in the synthesis of significant pharmaceutical compounds. For instance, in the synthesis of the tyrosine kinase inhibitor Nilotinib, a key step involves the coupling of 3-iodo-4-methylbenzoic acid with an aniline (B41778) derivative. thieme-connect.com This highlights the importance of the iodinated and methylated phenyl motif as a structural component in complex, biologically active molecules. The benzylic bromide of this compound offers a more reactive handle for initial coupling reactions compared to a carboxylic acid, potentially allowing for milder reaction conditions.

The compound's utility is further underscored by its classification as a key building block in organic synthesis, available for custom synthesis and research purposes. simsonpharma.com Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrI |

| Molecular Weight | 310.96 g/mol |

| Appearance | White to off-white or faint cream crystalline solid |

| Purity | Typically 95% |

| CAS Number | 950577-16-9 |

| Synonyms | 1-(bromomethyl)-3-iodo-2-methylbenzene |

Data sourced from multiple chemical suppliers. cymitquimica.comuni.lu

The bifunctional nature of this compound makes it a prime candidate for incorporation into a variety of complex chemical frameworks, including chromenones and carboranes, and for general use in organic synthesis.

Chromenones:

While direct synthesis of chromenones starting from this compound is not extensively documented, its structural features suggest potential pathways. Chromones are a class of heterocyclic compounds with a wide range of biological activities. acs.org The synthesis of 3-iodochromones has been achieved through methods like the iodine monochloride (ICl)-induced cyclization of heteroatom-substituted alkynones. acs.org These 3-iodochromones can then undergo further functionalization, such as Suzuki cross-coupling reactions, to generate diverse derivatives. acs.org

A hypothetical application of this compound in chromone (B188151) synthesis could involve its reaction with a suitably substituted phenol (B47542) to form a benzyl ether. Subsequent intramolecular cyclization, potentially via a Friedel-Crafts-type reaction or other ring-closing methodologies, could lead to the formation of a chromone-like scaffold, with the iodo- and methyl- groups providing further points for diversification.

Carboranes:

Carboranes are boron-carbon molecular clusters that have garnered interest for applications in materials science and medicine. researchgate.net The synthesis of aryl-substituted carboranes often relies on palladium-catalyzed cross-coupling reactions. A well-established method involves the reaction of 3-iodo-ortho-carborane with aryl Grignard reagents or, for more sensitive functional groups, with in situ generated aryl zinc bromides. researchgate.netnih.gov

Following this established methodology, the iodo-substituent of this compound can serve as a handle for its attachment to a carborane cage. A plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction between a carborane derivative (e.g., a borane (B79455) anion) and this compound. This would result in the formation of a novel carborane structure functionalized with a 2-methylbenzyl bromide moiety, which could then be used for further synthetic elaborations through its reactive benzylic bromide.

An example of a relevant reaction is the synthesis of 3-aryl-ortho-carboranes from 3-iodo-ortho-carborane and aryl zinc bromides, as detailed in the table below.

Table 2: Synthesis of 3-Aryl-ortho-carboranes

| Aryl Bromide Reactant | Product | Yield |

|---|---|---|

| 4-Methylphenyl bromide | 3-(4'-Methylphenyl)-ortho-carborane | 83% |

| 4-Methoxyphenyl bromide | 3-(4'-Methoxyphenyl)-ortho-carborane | - |

| 2-Cyanophenyl bromide | 3-(2'-Cyanophenyl)-ortho-carborane | - |

Reaction conditions involve the in situ formation of aryl zinc bromide followed by Pd-catalyzed cross-coupling with 3-iodo-ortho-carborane. nih.gov

General Applications in Organic Chemistry:

Beyond specific scaffolds, this compound is a versatile reagent for general organic synthesis. chemenu.comkashanu.ac.ir The benzyl bromide functionality is a classic electrophile for introducing the 3-iodo-2-methylbenzyl group into a molecule via reaction with a wide range of nucleophiles, including amines, alcohols, and carbanions. The iodine atom on the aromatic ring provides a site for subsequent carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. This allows for a modular and convergent approach to the synthesis of complex target molecules.

Transition Metal Catalysis

Transition metal catalysis provides a powerful toolkit for activating the distinct functionalities of this compound. The choice of metal and ligand is paramount in directing the reaction to a specific site and achieving the desired transformation.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of a molecule like this compound, palladium catalysts can be tuned to selectively activate either the C(sp²)-I bond or the C(sp³)-Br bond.

Mechanistically, palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For this compound, the initial oxidative addition of the palladium(0) catalyst can occur at either the aryl iodide or the benzyl bromide bond. The relative rates of these two competing pathways are heavily influenced by reaction conditions and, most critically, by the nature of the ligands coordinated to the palladium center. The use of bulky phosphine ligands can influence selectivity in cross-coupling reactions involving dihalogenated substrates. ethz.ch For instance, in a Suzuki cross-coupling, altering the amount of a phosphine ligand like PPh₃ can switch the arylation site selectivity. acs.org

A notable application involving a similar structural motif is the palladium-catalyzed domino reaction of 2-iodobenzyl bromide with 2-methylindoles. osi.lv This reaction, utilizing a Pd(OAc)₂/Xantphos system, leads to the formation of complex indole-fused tricyclic systems. osi.lv The Xantphos ligand, with its large bite angle, is crucial for promoting the desired cascade of reactions. Such domino processes highlight the potential for orchestrating complex molecular architectures from substrates bearing multiple reactive sites. The mechanism likely involves initial oxidative addition at the aryl iodide bond, followed by subsequent intramolecular reactions.

The choice of ligand is not only crucial for selectivity but also for catalyst stability and activity, especially when using low catalyst loadings. acs.org The development of specialized ligands has enabled challenging cross-couplings under mild conditions. mit.edu

Table 1: Influence of Ligands in Selected Palladium-Catalyzed Cross-Coupling Reactions

| Ligand | Catalyst System | Reaction Type | Key Observation | Reference(s) |

| Xantphos | Pd(OAc)₂/Xantphos | Domino reaction of 2-iodobenzyl bromide | Facilitates formation of complex fused-ring systems. | osi.lvnih.gov |

| IPr (N-Heterocyclic Carbene) | Pd/IPr | Suzuki, Kumada, Negishi couplings | Promotes high selectivity for C4 coupling in 2,4-dichloropyridines. | nih.gov |

| (n-Bu₂N)₃P (P3N Ligand) | Pd(OAc)₂/P3N | Sonogashira, Suzuki-Miyaura couplings | Effective at low palladium loadings under aqueous micellar conditions. | rsc.org |

| Triphenylphosphine (B44618) (PPh₃) | Pd(OAc)₂/PPh₃ | Suzuki-Miyaura coupling | Varying ligand-to-metal ratio can alter site-selectivity. | acs.org |

This table presents representative data on how ligand choice affects the outcome of palladium-catalyzed reactions on substrates with multiple reactive halides, which is relevant to the selective functionalization of this compound.

Nickel and cobalt catalysts have emerged as cost-effective and powerful alternatives to palladium for cross-coupling reactions. uni-muenchen.deeie.gr They often exhibit unique reactivity profiles, frequently engaging in reaction pathways involving single-electron transfer (SET) and the formation of radical intermediates. nih.govresearchgate.net This mechanistic divergence from the typical two-electron processes of palladium can lead to different selectivities and functional group tolerances.

For a substrate like this compound, a cobalt- or nickel-based system could potentially favor reaction at the benzyl bromide position via a radical pathway. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and Grignard reagents have been shown to proceed through radical intermediates. nih.govresearchgate.net This approach allows for the formation of C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds under relatively mild conditions. A key advantage is the potential for diastereoconvergent couplings, where a racemic secondary halide can be coupled to yield a single diastereomer of the product. researchgate.net

The scope of these reactions is broad, enabling the coupling of various Grignard reagents (aryl, alkenyl, cyclopropyl) with primary and secondary alkyl halides. nih.govresearchgate.netsemanticscholar.org However, a significant limitation is the chemoselectivity challenge posed by the this compound structure. The aryl iodide can also react, potentially leading to a mixture of products. Controlling the reaction to selectively target the benzyl bromide would require careful optimization of the catalyst, ligands, and reaction conditions.

Table 2: Comparison of Nickel- and Cobalt-Catalyzed Cross-Coupling Reactions with Halides

| Catalyst | Substrate Type | Coupling Partner | Key Features | Reference(s) |

| Cobalt(II) chloride | 3- and 4-Iodopiperidines | Grignard Reagents | Efficient, chemoselective, involves radical intermediates. | nih.gov |

| Cobalt(II) chloride | Primary/Secondary Alkyl Iodides | Cyclopropyl/Cyclobutyl Grignard Reagents | Diastereoconvergent, allows introduction of strained rings. | researchgate.net |

| Nickel Complexes | Alkenyl Halides | Grignard Reagents | Seminal work by Kumada and Corriu established Ni-catalysis for C-C bond formation. | eie.gr |

| Iron/Cobalt Complexes | Benzyl Halides | Aryl Grignard Reagents | Used in Negishi-type couplings. | ntu.edu.sg |

This table highlights the utility of cobalt and nickel catalysts in coupling reactions involving alkyl and aryl halides, indicating potential pathways for the functionalization of this compound.

Iron is an ideal catalyst from an economic and environmental perspective, being abundant, inexpensive, and low in toxicity. Iron-catalyzed cross-coupling reactions have gained significant traction, often proceeding through radical mechanisms that are distinct from those of palladium. bris.ac.ukresearchgate.net

The reaction of alkyl halides with Grignard reagents using iron catalysts is well-established and is understood to involve radical intermediates. researchgate.netscribd.com This suggests a viable strategy for the selective functionalization of the benzyl bromide moiety in this compound. These reactions are typically fast and efficient for primary and secondary alkyl halides. scribd.com

However, achieving iron-catalyzed Suzuki-type biaryl cross-coupling between an aryl halide and an aryl boron reagent under mild conditions has proven to be a significant challenge. bris.ac.uk The activation of the aryl halide bond is often the critical barrier. bris.ac.uk For this compound, this presents a dichotomy: the benzyl bromide is readily coupled using iron catalysis, while the aryl iodide is more recalcitrant, particularly with less reactive organometallic partners like organoboron reagents. This inherent difference in reactivity could be exploited to achieve selective C(sp³)-C coupling while leaving the C(sp²)-I bond intact for subsequent transformations. Strategies to promote the more difficult aryl coupling include the use of directing groups or highly reactive organometallic reagents. bris.ac.uk

Hypervalent Iodine Reagents as Catalysts and Stoichiometric Oxidants

Hypervalent iodine compounds are valued as environmentally benign and selective oxidizing agents, often mimicking the reactivity of heavy metal oxidants. beilstein-journals.org The chemistry of these reagents is directly relevant to reactions mediated by the structural motifs found in this compound, particularly the interplay between an aryl iodide and a source of bromide.

An oxidation system composed of a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) and a bromide source (e.g., sodium bromide) can lead to the direct functionalization of benzylic C-H bonds. nih.govnih.gov The mechanism involves the in-situ formation of an unstable bromo-λ³-iodane species. This species undergoes facile homolytic cleavage of the I(III)-Br bond, generating iodanyl and bromo radicals. beilstein-journals.orgnih.govd-nb.info These radicals can then abstract a hydrogen atom from a benzylic position, leading to a benzyl radical, which is subsequently trapped by the bromo radical to form a benzyl bromide intermediate. beilstein-journals.orgd-nb.info This intermediate can then undergo further reactions, such as substitution with carboxylic acids. nih.govnih.gov This process demonstrates how the combination of an aryl iodide and bromide can mediate oxidative transformations at benzylic positions.

The use of hypervalent iodine compounds can be made catalytic. acs.orgrsc.org In such systems, an aryl iodide (acting as a pre-catalyst) is oxidized in situ to the active iodine(III) state by a stoichiometric terminal oxidant, such as m-chloroperoxybenzoic acid (mCPBA). rsc.org The resulting iodine(III) species then performs the desired transformation, such as an oxidative amination or cyclization, before being reduced back to the aryl iodide, which re-enters the catalytic cycle. rsc.org

A Proposed Catalytic Cycle:

Oxidation: An aryl iodide pre-catalyst is oxidized by a terminal oxidant (e.g., mCPBA) to form an active iodine(III) species.

Substrate Activation: The iodine(III) species interacts with the substrate, for example, activating it for nucleophilic attack or inducing a rearrangement.

Product Formation: The desired product is formed, and the iodine(III) species is reduced back to the iodine(I) state (the aryl iodide).

Catalyst Regeneration: The aryl iodide is now ready to be re-oxidized, continuing the cycle.

The reactivity profile of these iodine(III) species is diverse. They can act as electrophiles, facilitate radical reactions, or enable group transfers. acs.org The specific reactivity is tuned by the ligands on the iodine center and the reaction conditions. The generation of radical species via the homolytic cleavage of an I(III)-Br bond is a key reactivity pattern relevant to benzylic functionalization. nih.govd-nb.info

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a Lewis base. acs.orgnih.gov This interaction has emerged as a powerful tool in organocatalysis, where halogen bond donors can activate substrates in a manner analogous to hydrogen bonding. beilstein-journals.org

The iodine atom in this compound possesses a significant σ-hole, making it a potential halogen bond donor. This capability could be harnessed in catalysis in several ways:

Substrate Activation: The molecule itself could act as a catalyst, using its iodine atom to activate a Lewis basic substrate towards a nucleophilic attack. For example, halogen bond donors have been used to activate glycosyl halides and catalyze solvolysis reactions of benzhydryl bromides. sci-hub.senih.gov

Reaction Control: Intramolecular or intermolecular halogen bonding can influence the conformation and reactivity of the molecule, potentially affecting the selectivity of reactions at the benzyl bromide site. beilstein-journals.org

Lewis Acid Catalysis: Cyclic iodonium (B1229267) salts, which are hypervalent iodine compounds, are potent halogen bond donors and have been used as Lewis acid catalysts in various reactions. beilstein-journals.org While this compound is not an iodonium salt, the principle demonstrates the capacity of iodine atoms to mediate Lewis acid-type catalysis through halogen bonding.

The strength of the halogen bond can be tuned by the electronic properties of the aryl ring to which the iodine is attached. acs.org This interaction, though often subtle, provides a modern approach to catalysis that relies on weak, directional forces to control chemical reactivity.

Organocatalytic Activation of Halogenated Substrates (General principles from N-haloimides)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. For halogenated substrates like this compound, organocatalysts can activate the carbon-halogen (C-X) bond, rendering it more susceptible to nucleophilic attack or radical processes. The principles of this activation can be effectively understood by drawing parallels with the well-studied activation of N-haloimides, such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS).

The primary mechanism of activation involves non-covalent interactions, most notably halogen bonding. frontiersin.org A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic Lewis base. frontiersin.orgd-nb.info In this interaction, the organocatalyst acts as a halogen bond acceptor (Lewis base), polarizing the C-X bond of the substrate and increasing its electrophilicity. This activation strategy has been successfully applied to the activation of benzylic halides. beilstein-journals.org

Key principles of organocatalytic activation, derived from studies on N-haloimides and other halogenated compounds, include:

Lewis Base Activation: Lewis basic organocatalysts, such as phosphines, amines, and thioureas, can form a complex with the halogen atom of the substrate. researchgate.netresearchgate.net This interaction, akin to a halogen bond, withdraws electron density from the C-X bond, facilitating its cleavage. For instance, triphenylphosphine selenide (B1212193) has been shown to catalyze benzylic bromination with NBS through a Lewis basic activation mechanism that initiates a radical pathway. researchgate.net

Halogen Bond Donor Catalysis: In some cases, the organocatalyst itself is a halogen-containing molecule that acts as a halogen bond donor. Perfluorinated alkyl iodides are particularly effective in this regard, activating substrates toward nucleophilic attack. beilstein-journals.org The Huber group has pioneered the use of potent iodine-based halogen-bond donors, such as 5-iodo-1,2,3-triazolium salts, which can activate C-Br bonds by scavenging the halide anion, effectively generating a carbocationic intermediate that can be trapped by various nucleophiles. beilstein-journals.org

Photochemical Activation via EDA Complexes: The formation of an electron-donor-acceptor (EDA) complex between a substrate and an organocatalyst can enable activation upon irradiation with visible light. mdpi.com Chiral amines can form EDA complexes with benzylic bromides. Light-induced electron transfer from the electron-rich enamine (formed from the catalyst and a ketone) to the bromide leads to facile radical fragmentation, allowing for enantioselective alkylation. mdpi.com This strategy highlights how organocatalysis can be merged with photochemistry to achieve novel reactivity.

These principles, largely elucidated through studies with model substrates like N-haloimides and simple benzylic halides, provide a clear framework for understanding how an organocatalyst could selectively activate either the C-Br bond at the benzylic position or the C-I bond on the aromatic ring of this compound.

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The presence of two different carbon-halogen bonds in this compound presents a significant challenge in chemoselectivity. Modern catalysis has addressed this through the development of highly specialized catalytic systems that can discriminate between the two sites or enable cascade reactions involving both.

One of the most powerful strategies for the selective functionalization of aryl halides in the presence of other reactive groups is the Catellani reaction . This palladium/norbornene co-catalyzed reaction allows for the concomitant functionalization at both the ipso-position (where the halide is) and the ortho-C-H position of an aryl halide. chem-station.comsciengine.com For a substrate like this compound, a Catellani-type approach could, in principle, involve the initial reaction at the aryl-iodide bond, followed by a subsequent C-H activation or coupling at a nearby position, while leaving the benzyl bromide moiety available for further transformation. nih.gov This reaction is exceptionally valuable for rapidly building molecular complexity. sciengine.com Recent developments have even led to four-component Catellani reactions, enabling the construction of highly substituted arenes. sciengine.com

Dual-catalytic systems have also emerged as a sophisticated approach to control reactivity. These systems employ two distinct catalysts that operate orthogonally to activate different parts of the reactants. For instance, a dual system comprising a nickel catalyst to activate an aryl halide and a cobalt co-catalyst to activate an alkyl halide has been developed for cross-electrophile coupling. nih.gov Such a system could be rationally tuned to selectively couple either the aryl iodide or the benzyl bromide part of this compound by adjusting the catalyst loadings. nih.gov Similarly, combining transition metal catalysis with organocatalysis offers unique synergistic advantages, such as merging palladium catalysis with enamine catalysis for enantioselective alkylations. mdpi.com

Recent advances in copper-catalyzed cross-coupling reactions have provided milder and often more economical alternatives to palladium-based systems for certain transformations. Copper catalysts have proven effective for the Suzuki-Miyaura-type cross-coupling of benzylic bromides with arylboronic acids, a reaction directly applicable to this compound for the synthesis of 1,1-diarylalkane motifs. researchgate.net

The table below summarizes selected novel catalytic systems and their potential applications in reactions involving substrates analogous to this compound.

| Catalytic System | Reaction Type | Substrate Class | Key Features & Findings | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Norbornene (NBE) | Catellani Reaction | Aryl Iodides / Alkyl Halides | Enables ortho C-H alkylation and ipso-functionalization of aryl iodides. Allows for the rapid construction of complex, polysubstituted arenes. | chem-station.comnih.gov |

| (dtbbpy)NiBr₂ / Co(Pc) | Dual-Catalytic Cross-Electrophile Coupling | Aryl Halides & Benzyl Chlorides | Two catalysts activate the aryl and alkyl halides independently. Selectivity is controlled by catalyst loading. Tolerant of numerous functional groups. | nih.gov |

| Copper(I) / Bidentate N-ligand | Suzuki-Miyaura Type Coupling | Benzylic Bromides & Arylboronic Acids | Efficient synthesis of 1,1-diarylalkanes from benzylic bromides. Applicable to both primary and more challenging secondary benzyl bromides. | researchgate.net |

| Chiral Amine Organocatalyst (e.g., Cinchona-derived) / Visible Light | Photochemical Enantioselective Alkylation | Ketones & Benzyl Bromides | Forms an EDA complex that, upon photoexcitation, generates radicals in a chiral environment, leading to high enantioselectivity. | mdpi.com |

| Pd(dba)₂ / NiXantPhos | Debenzylative Cross-Coupling | Aryl Benzyl Sulfides & Aryl Bromides | A tricatalytic cycle achieves α-arylation, C-S cleavage, and C-S bond formation to synthesize diaryl sulfides, showcasing complex bond reorganization. | organic-chemistry.org |

| 5-Iodo-1,2,3-triazolium Salts | Halogen-Bonding Organocatalysis | Benzylic Bromides | Acts as a potent halogen bond donor to activate C-Br bonds via halide abstraction, generating carbocationic intermediates for nucleophilic substitution. | beilstein-journals.org |

Conclusion

Direct Halogenation Approaches for Benzylic Bromide Formation

These methods focus on the direct conversion of the methyl group of a toluene (B28343) derivative into a bromomethyl group.

A primary conceptual pathway to 3-iodo-2-methylbenzyl bromide is the free radical bromination of 3-iodo-2-methyltoluene. This reaction selectively targets the benzylic position, which is the carbon atom directly attached to the aromatic ring. jove.com

For benzylic bromination, N-bromosuccinimide (NBS) is a commonly used reagent. masterorganicchemistry.comchadsprep.com It serves as a source of bromine radicals, which are necessary to initiate the halogenation at the benzylic position. masterorganicchemistry.com The reaction is typically initiated by light (photochemical initiation) or a radical initiator like dibenzoyl peroxide. chadsprep.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions such as the addition of bromine to the aromatic ring. masterorganicchemistry.com The reaction is often carried out in a non-polar solvent like carbon tetrachloride.

An alternative to NBS is a mixture of bromine and mercuric oxide, which is believed to form bromine monoxide in situ. This reagent is noted to be more reactive than elemental bromine. cdnsciencepub.com Another approach involves using a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO3) in an aqueous acidic medium, which is considered a more environmentally friendly method. rsc.org

The key to a successful synthesis of this compound via this route is controlling the regioselectivity of the bromination. The goal is to achieve exclusive bromination at the benzylic position while avoiding electrophilic substitution on the aromatic ring.

Several factors influence this selectivity:

Reagent Choice : As mentioned, NBS is preferred over molecular bromine (Br2) for benzylic bromination because it minimizes electrophilic aromatic substitution. masterorganicchemistry.comchadsprep.com

Reaction Conditions : The presence of a radical initiator (light or peroxide) and a non-polar solvent favors the free radical pathway required for benzylic halogenation. Conversely, the presence of a Lewis acid catalyst would promote aromatic bromination.

Substituent Effects : The existing substituents on the benzene (B151609) ring can influence the reactivity of both the benzylic position and the aromatic ring. However, free radical halogenation at the benzylic position is generally less sensitive to electronic effects of ring substituents compared to electrophilic aromatic substitution. The stability of the resulting benzylic radical is a key factor. jove.com

Iron Catalysis : Recent research has shown that iron(II) bromide can catalyze the benzylic C-H bromination with high chemo- and site-selectivity, avoiding dibromination and aromatic bromination byproducts. sdu.edu.cn

Another conceptual pathway involves the conversion of the corresponding benzyl (B1604629) alcohol, (3-iodo-2-methylphenyl)methanol (B1339186), to the benzyl bromide. This can be achieved using various brominating agents.

Phosphorus tribromide (PBr3) is a common reagent for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.combyjus.com The reaction typically proceeds via an SN2 mechanism, which involves the formation of a good leaving group from the alcohol's hydroxyl group, followed by a backside attack by the bromide ion. byjus.comorgosolver.comlibretexts.orgmasterorganicchemistry.com This mechanism leads to an inversion of stereochemistry if the benzylic carbon is a chiral center. byjus.comorgosolver.comlibretexts.org

Other reagents that can be used for this transformation include thionyl bromide (SOBr2) and the Appel reaction conditions (triphenylphosphine and carbon tetrachloride). commonorganicchemistry.com

Free Radical Bromination of 3-Iodo-2-methyltoluene (Conceptual Pathway)

Routes Incorporating Iodine through Aromatic Functionalization

An alternative strategy involves synthesizing a benzaldehyde (B42025) or benzoic acid precursor and then introducing the iodine atom onto the aromatic ring before the final conversion to the benzyl bromide.

This route starts with a more readily available starting material, such as 2-methylbenzaldehyde (B42018) or 2-methylbenzoic acid. The synthesis of 3-iodo-2-methylbenzaldehyde (B2819581) has been documented. chemicalbook.combiosynth.combldpharm.com One approach involves the oxidation of (3-iodo-2-methylphenyl)methanol using reagents like 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) and sodium hypochlorite (B82951) to yield 3-iodo-2-methyl-benzaldehyde. chemicalbook.com

The synthesis of the precursor, (3-iodo-2-methylphenyl)methanol, can be achieved from 3-hydroxymethyl-2-methylaniline hydrochloride via a Sandmeyer-type reaction. prepchem.com This involves diazotization of the aniline (B41778) followed by reaction with potassium iodide. prepchem.com

Once 3-iodo-2-methylbenzaldehyde is obtained, it can be reduced to (3-iodo-2-methylphenyl)methanol, which can then be brominated as described in section 2.1.2. Alternatively, if starting with 3-iodo-2-methylbenzoic acid, it would first need to be reduced to the corresponding benzyl alcohol before bromination.

Decarboxylative Halogenation Strategies for Aryl Iodides (Conceptual relevance for introduction of iodine)

Decarboxylative halogenation presents a valuable, albeit indirect, conceptual pathway for the synthesis of aryl iodides. acs.org This method involves the replacement of a carboxylic acid group with a halogen. While traditional Hunsdiecker reactions using silver salts of carboxylic acids have limitations with aromatic substrates, modern advancements have led to more efficient, transition-metal-free protocols. nih.gov

One notable development is the decarboxylative iodination of benzoic acids using molecular iodine (I₂). nih.gov This approach is advantageous due to the ready availability and low cost of benzoic acids. nih.gov The reaction mechanism is proposed to proceed through a concerted decarboxylation-halogenation process, differing from the radical mechanism of the classic Hunsdiecker reaction. nih.gov This method has shown good applicability for a range of electron-rich and polyfluorinated aromatic acids. nih.gov However, for some electron-rich substrates, low yields of aryl iodides have been reported, and the synthesis of aryl bromides via this specific method has been unsuccessful. acs.org

Recent research has also described a general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids. osti.gov This strategy utilizes a copper salt, a light source (365 nm LED), a stoichiometric oxidant, and a halogen atom transfer reagent. osti.gov For iodination, N-iodosuccinimide (NIS) is employed as the halogen source, effectively producing iodoarenes from benzoic acid derivatives. osti.gov This method's strength lies in its broad substrate scope and its unified approach to accessing various aryl halides. osti.govacs.org

Table 1: Comparison of Decarboxylative Iodination Methods

| Method | Reagents | Key Features | Limitations |

| Transition-Metal-Free | Benzoic acids, I₂ nih.gov | Low-cost, scalable, avoids stoichiometric transition metals. nih.gov | May show poor selectivity and require stoichiometric silver salts in classical variations. nih.gov |

| Copper-Catalyzed Photoredox | (Hetero)aryl carboxylic acids, Cu salt, light source, oxidant, NIS osti.gov | Broad substrate scope, unified strategy for various aryl halides. osti.govacs.org | Requires specific equipment (e.g., LED light source). |

These decarboxylative strategies, while not directly starting from 2-methyltoluene, are conceptually significant for the regioselective introduction of an iodine atom onto an aromatic ring, which is a key structural feature of this compound. For instance, 3-iodo-2-methylbenzoic acid, a potential precursor, could theoretically be synthesized and then subjected to decarboxylative iodination, although this specific transformation for this particular isomer may present challenges in terms of yield and purification due to the formation of other isomers. google.com

Diazotization and Halogenation (Sandmeyer-type reactions) for Aryl Iodide Formation (Conceptual relevance for introduction of iodine)

The Sandmeyer reaction is a fundamental and widely used method for the synthesis of aryl halides from aryl diazonium salts, which are typically generated from primary aryl amines. wikipedia.orgbyjus.comnumberanalytics.com This reaction offers a powerful tool for introducing a halogen, including iodine, onto an aromatic ring with high regioselectivity, which is often difficult to achieve through direct electrophilic aromatic substitution. byjus.com

The process begins with the diazotization of a primary aromatic amine, such as 3-amino-2-methylbenzyl alcohol, using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. kashanu.ac.irprepchem.com The resulting diazonium salt is often unstable and is typically used immediately in the subsequent halogenation step. kashanu.ac.ir For the synthesis of aryl iodides, the diazonium salt is treated with a solution of potassium iodide. prepchem.com Unlike the Sandmeyer reactions for chlorides and bromides which require a copper(I) catalyst, the formation of aryl iodides often proceeds without a catalyst due to the high nucleophilicity of the iodide ion. wikipedia.orgucla.edu

A practical example is the synthesis of 3-iodo-2-methylbenzyl alcohol, a direct precursor to this compound. In this synthesis, 3-hydroxymethyl-2-methylaniline hydrochloride is diazotized and then treated with potassium iodide to yield the desired iodo-substituted benzyl alcohol. prepchem.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). kashanu.ac.ir

Recent advancements have focused on developing more environmentally friendly and efficient Sandmeyer-type reactions. For instance, a solvent-free method for the synthesis of aryl iodides has been developed using nanosilica periodic acid as a catalyst for the diazotization, followed by iodination with potassium iodide under grinding conditions at room temperature. kashanu.ac.ir This approach offers the advantage of producing stable diazonium salts that can be handled at room temperature. kashanu.ac.ir

Table 2: Key Steps in Sandmeyer-type Iodination

| Step | Description | Typical Reagents |

| Diazotization | Conversion of a primary aryl amine to an aryl diazonium salt. byjus.com | Primary aryl amine, Sodium nitrite (NaNO₂), Strong acid (e.g., H₂SO₄, HCl). kashanu.ac.irprepchem.com |

| Iodination | Displacement of the diazonium group with an iodide ion. ucla.edu | Aryl diazonium salt, Potassium iodide (KI). prepchem.com |

The Sandmeyer reaction and its variations provide a reliable and well-established route to aryl iodides, making it a highly relevant conceptual pathway for the synthesis of the 3-iodo-2-methylaryl moiety present in the target compound.

Multi-Step Synthetic Sequences and Advanced Preparative Strategies

The synthesis of complex molecules like this compound often necessitates multi-step sequences that allow for precise control over the introduction of different functional groups. Advanced strategies, including sequential halogenation and functionalization, as well as one-pot procedures, are employed to enhance efficiency and yield.

A common and logical approach to synthesizing this compound involves a sequential process: first, the introduction of the iodine atom onto the aromatic ring, followed by the bromination of the benzylic methyl group.

The initial iodination of 2-methyltoluene can be challenging due to the directing effects of the methyl group, which favors substitution at the ortho and para positions. Therefore, a more controlled method, such as the Sandmeyer reaction starting from 2-methyl-3-nitroaniline, would be a more plausible route to obtain the desired 3-iodo-2-methyltoluene. This intermediate can then undergo benzylic bromination.

Benzylic C(sp³)–H functionalization is a key transformation in organic synthesis. researchgate.netsioc-journal.cn The benzylic position is activated towards radical reactions, making it susceptible to halogenation under appropriate conditions. A common method for benzylic bromination involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (2,2'-azobis(isobutyronitrile)), and often under photochemical conditions (UV irradiation). google.com

Alternatively, direct benzylic C-H functionalization can be achieved using other reagents and catalytic systems. For instance, palladium-catalyzed methods have been developed for the fluorination of benzylic C-H bonds, highlighting the potential for transition metal catalysis in this type of transformation. beilstein-journals.org While not a bromination, this illustrates the ongoing development of methods for direct benzylic functionalization.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. google.com While a specific one-pot synthesis for this compound is not prominently described, analogous procedures for similar structures provide a conceptual framework.

For example, a one-pot synthesis of pentabromobenzyl bromide has been developed, which involves the aromatic bromination of toluene followed by side-chain bromination in a single process. google.com Similarly, copper-catalyzed one-pot syntheses have been reported for the creation of complex heterocyclic systems from 2-halobenzylbromides and other reagents. dntb.gov.ua

Furthermore, convenient one-pot methods for the synthesis of (E)-β-aryl vinyl halides from benzyl bromides have been developed. organic-chemistry.orgnih.gov These processes involve a homologation step followed by a stereoselective elimination, demonstrating the power of one-pot sequences to build molecular complexity from simple starting materials. organic-chemistry.orgnih.gov These examples underscore the feasibility of designing a one-pot or streamlined multi-step synthesis for this compound, potentially starting from a suitably substituted toluene derivative.

Isotopic Labeling Applications in Synthesis (e.g., Deuterium (B1214612) incorporation, as seen in 3-methyl-D3-benzyl bromide)